2-Bromo-4-(difluoromethyl)-1-methylbenzene
Description
2-Bromo-4-(difluoromethyl)-1-methylbenzene is a halogenated aromatic compound with the molecular formula C₈H₇BrF₂ and a molecular weight of 221.04 g/mol. Its structure features a bromine atom at position 2, a methyl group at position 1, and a difluoromethyl group (-CF₂H) at position 4 of the benzene ring . The SMILES notation is CC1=C(C=C(C=C1)C(F)F)Br, and its InChIKey is CGWTYUUPVBIOJS-UHFFFAOYSA-N .
This compound belongs to a class of brominated aromatics with applications in agrochemical and pharmaceutical research, where fluorine and bromine substituents are strategically incorporated to modulate electronic properties, lipophilicity, and metabolic stability .
Properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWTYUUPVBIOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)-1-methylbenzene typically involves the bromination of 4-(difluoromethyl)-1-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-4-(difluoromethyl)-1-methylbenzene can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The methyl group in the compound can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 4-(difluoromethyl)-1-methylphenol or 4-(difluoromethyl)-1-methylamine.
Oxidation: Formation of 2-bromo-4-(difluoromethyl)benzoic acid.
Reduction: Formation of 2-bromo-4-methyl-1-methylbenzene.
Scientific Research Applications
Chemistry: 2-Bromo-4-(difluoromethyl)-1-methylbenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar halogenated compounds.
Medicine: The compound’s derivatives may have potential applications in medicinal chemistry, particularly in the development of new drugs with improved pharmacological properties. Its structural features can be exploited to design molecules with specific biological activities.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart desired properties such as flame retardancy and chemical resistance.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-1-methylbenzene depends on its specific application and the target molecule or pathway. In general, the compound can interact with biological molecules through halogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Electronic and Steric Effects
- Difluoromethyl (-CF₂H) vs.
- Chlorine vs.
Biological Activity
Overview
2-Bromo-4-(difluoromethyl)-1-methylbenzene is an organic compound with significant potential in biological applications. This compound features a bromine atom and a difluoromethyl group on a methyl-substituted benzene ring, which influences its reactivity and interactions with biological molecules. Understanding its biological activity can lead to advancements in medicinal chemistry and therapeutic applications.
- Molecular Formula : C8H7BrF2
- Molecular Weight : 221.04 g/mol
- Structure : The compound consists of a benzene ring with three substituents: a bromine atom, a difluoromethyl group (-CF2H), and a methyl group (-CH3).
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom can participate in electrophilic aromatic substitution reactions, while the difluoromethyl group may influence the compound's electronic properties, enhancing its reactivity towards nucleophiles.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of related compounds, suggesting that halogenated benzene derivatives can exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various pathogens, indicating that this compound may also possess such properties.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antibacterial | |
| Schiff base derivatives | Antibacterial, antifungal |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of halogenated compounds have been documented in several studies. These compounds often exhibit selective toxicity towards cancer cells while sparing normal cells. Investigations into the structure-activity relationship (SAR) of similar compounds have shown that modifications to the benzene ring can significantly impact their anticancer efficacy.
Case Studies
Research Findings
Research indicates that the presence of halogens like bromine and fluorine can enhance the biological activity of organic molecules by increasing their lipophilicity and altering their interaction profiles with biological targets.
Summary of Findings:
- Antibacterial Properties : Potentially effective against various bacterial strains.
- Cytotoxicity : May exhibit selective toxicity towards cancer cells.
- Endocrine Disruption Potential : Requires further investigation due to structural similarities with known disruptors.
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Suggested areas for future study include:
- In vitro and In vivo Testing : Conduct comprehensive testing for antimicrobial and anticancer activities.
- Mechanistic Studies : Investigate the specific molecular targets and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : Explore modifications to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
